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Compound of Interest

Compound Name: Folic Acid Impurity C

Cat. No.: B15352969 Get Quote

For researchers, scientists, and drug development professionals, understanding the impurity

profile of active pharmaceutical ingredients (APIs) like folic acid is paramount for ensuring drug

safety and efficacy. This guide provides a comprehensive comparison of Folic Acid Impurity C
against other common folic acid impurities, supported by available experimental data and

detailed methodologies.

Folic acid, a B vitamin crucial for various metabolic processes, can contain several impurities

that arise during its synthesis or degradation. Among these, Folic Acid Impurity C, also known

as Isofolic Acid, is an isomer of folic acid. Its presence, along with other impurities, is strictly

controlled by pharmacopeias to guarantee the quality of pharmaceutical products.

Chemical and Physical Properties
A fundamental step in comparing these impurities is understanding their basic chemical and

physical characteristics. While comprehensive comparative data is not always readily available

in a single source, information can be compiled from various pharmacopeial and supplier

sources.
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Impurity Name Chemical Name Molecular Formula
Molecular Weight (
g/mol )

Folic Acid Impurity C

(2S)-2-[[4-[(2-amino-4-

oxo-3H-pteridin-7-

yl)methylamino]benzo

yl]amino]pentanedioic

acid

C₁₉H₁₉N₇O₆ 441.40

Folic Acid Impurity A
N-(4-Aminobenzoyl)-

L-glutamic acid
C₁₂H₁₄N₂O₅ 266.25

Folic Acid Impurity B

6-Hydroxy-2,4,5-

triaminopyrimidine

Sulfate

C₄H₇N₅O + (H₂O₄S)x 141.13 + (98.07)x

Folic Acid Impurity D Pteroic Acid C₁₄H₁₂N₆O₃ 312.28

Folic Acid Impurity E 6-Pterinyl Folic Acid C₂₆H₂₄N₁₂O₇ 616.54

Folic Acid Impurity F

2-Amino-7-

(chloromethyl)pteridin-

4(1H)-one

C₇H₆ClN₅O 211.61

Folic Acid Impurity G

(2S)-2-[[4-[[(2-amino-

4-oxo-1,4-

dihydropteridin-6-

yl)methyl]amino]benzo

yl]amino]pentanedioic

acid N-oxide

C₁₉H₁₉N₇O₇ 457.40

Analytical Performance: Chromatographic
Separation
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the

separation and quantification of folic acid and its impurities. The European Pharmacopoeia

(EP) outlines a method that provides relative retention times for several impurities, offering a

basis for their analytical comparison.
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Impurity Relative Retention Time (vs. Folic Acid)

Impurity A ~0.5

Impurity C ~0.9

Impurity E ~1.3

Impurity D ~1.5

Impurity I ~2.15

Impurity G ~2.4

Impurity H ~2.5

Data sourced from European Pharmacopoeia monographs.[1]

This data indicates that under the specified EP method, Folic Acid Impurity C elutes just

before the main folic acid peak. The resolution between peaks is a critical performance

parameter, and methods are optimized to ensure adequate separation for accurate

quantification.

A stability-indicating HPLC method was developed to determine folic acid and its related

substances in tablets, confirming satisfactory resolution between folic acid and impurities A, C,

D, and E, among others.[2]

Experimental Protocol: European Pharmacopoeia HPLC
Method for Folic Acid Impurities
This protocol is a summary of the method described in the European Pharmacopoeia for the

analysis of folic acid and its related substances.

Chromatographic Conditions:

Column: Octadecylsilyl silica gel for chromatography R (5 µm), 0.25 m x 4.0 mm.

Mobile Phase: A mixture of 12 volumes of methanol R and 88 volumes of a solution

containing 11.16 g/L of potassium dihydrogen phosphate R and 5.50 g/L of dipotassium

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.bocsci.com/product/folic-acid-ep-impurity-c-cas-47707-78-8-120476.html
https://www.benchchem.com/product/b15352969?utm_src=pdf-body
https://www.ptfarm.pl/pub/File/Acta_Poloniae/2006/5/391.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15352969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


phosphate R, adjusted to pH 6.4 with dilute phosphoric acid R.

Flow Rate: 0.6 mL/min.

Detection: Spectrophotometer at 280 nm.

Injection Volume: 5 µL.

Run Time: 3.3 times the retention time of folic acid.

System Suitability:

The chromatogram obtained from a reference solution is used to identify the peaks

corresponding to the various impurities based on their relative retention times.[1]

Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a drug substance and to

identify potential degradation products. These studies involve subjecting the API to stress

conditions such as acid, base, oxidation, heat, and light.

While specific comparative data on the formation rates of all impurities under various stress

conditions is limited, one study on the forced degradation of folic acid in tablets demonstrated

good separation of specified impurities, including Impurity C, under various stress conditions.[2]

The degradation of folic acid was found to be between 5% and 20% under the applied stress

conditions, which is considered an acceptable range for such studies.[2]

Toxicological Profile
A comprehensive, direct comparative toxicological study of all folic acid impurities is not readily

available in the public domain. The safety of folic acid itself has been extensively studied, and it

is generally considered non-toxic at recommended doses.[3][4][5][6] The control of impurities to

very low levels by pharmacopeial standards is in place to mitigate any potential risks

associated with these related substances. The development and validation of analytical

methods are crucial for ensuring that the levels of impurities like Impurity C in folic acid drug

products comply with regulatory standards.[1]
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Visualizing Experimental Workflows
To better understand the analytical process for folic acid impurity testing, the following diagrams

illustrate a typical workflow.

Sample and Standard Preparation

HPLC Analysis Data Analysis

Folic Acid Sample Dissolution in appropriate solvent

Reference Standards (Folic Acid & Impurities)

Dilution to working concentration Injection into HPLC system Chromatographic Separation UV Detection (e.g., 280 nm) Generation of Chromatogram Peak Integration and Identification Quantification of Impurities

Click to download full resolution via product page

Fig. 1: General workflow for the analysis of folic acid impurities.

Stress Conditions

Folic Acid Drug Substance/Product

Acid Hydrolysis Base Hydrolysis Oxidation (e.g., H2O2) Thermal Stress Photolytic Stress

Analysis of Stressed Samples by Stability-Indicating HPLC Method

Identification and Quantification of Degradation Products (Impurities)

Click to download full resolution via product page
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Fig. 2: Workflow for forced degradation studies of folic acid.

Conclusion
The control of impurities in folic acid is a critical aspect of pharmaceutical quality control. Folic
Acid Impurity C, an isomer of the active ingredient, is one of several related substances that

must be monitored. While a direct and comprehensive comparison of the performance and

toxicological profiles of all folic acid impurities is not extensively documented in single literature

sources, the available pharmacopeial methods and research studies provide a solid foundation

for their analytical separation and control. The use of validated, stability-indicating HPLC

methods is essential for ensuring that the levels of Folic Acid Impurity C and other impurities

in the final drug product are below the established safety thresholds. Further research focusing

on the direct comparative toxicology and the relative response factors of these impurities would

be beneficial for the scientific community.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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